(2-Methyloxazol-5-YL)methanamine
Description
(2-Methyloxazol-5-yl)methanamine is a heterocyclic amine featuring a methyl-substituted oxazole ring linked to a methanamine group. Its molecular structure (C₅H₈N₂O) combines the electron-rich oxazole ring with a primary amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is available as a hydrochloride salt (CAS 1222084-56-1) with 97% purity, commonly used in research for its stability and solubility .
Propriétés
IUPAC Name |
(2-methyl-1,3-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVXKSBFMCYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141567-36-4 | |
| Record name | (2-methyl-1,3-oxazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxazol-5-yl)methanamine typically involves the reaction of 2-methyl-1,3-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes, with optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction parameters to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(2-Methyloxazol-5-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
(2-Methyloxazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
(2-Methyloxazol-5-yl)methanamine is compared with other similar compounds, such as oxazole , thiazole , and imidazole . While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity, making it suitable for distinct applications.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Oxazole-Based Derivatives
(a) Oxazol-5-ylmethanamine Hydrochloride
- Structural Similarity : Shares the oxazole-5-ylmethanamine backbone but lacks the methyl group at position 2.
- Similarity score: 0.82 compared to (2-Methyloxazol-5-yl)methanamine .
- Applications : Used in peptide coupling reactions due to its primary amine functionality.
(b) Oxazol-2-ylmethanamine Hydrochloride
Thiazole and Tetrazole Derivatives
(a) [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
- Structural Variation : Replaces the oxazole oxygen with sulfur (thiazole) and introduces a methoxymethyl group.
- Molecular weight: 234.32 g/mol .
(b) 1-(2-Methyl-2H-tetrazol-5-yl)methanamine
Substituted Benzodiazepine and Quinazoline Derivatives
Compounds like [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (CAS 59467-64-0) incorporate methanamine into larger heterocyclic systems. These derivatives exhibit pharmacological activity but lack the oxazole ring’s π-electron density, altering binding interactions .
Physicochemical Properties
Melting Points and Stability
Solubility
- While direct solubility data for this compound are unavailable, analogs like benzenemethanamine show temperature-dependent solubility in polar solvents (e.g., N,N-dimethylformamide), suggesting similar trends .
Activité Biologique
(2-Methyloxazol-5-YL)methanamine, with the molecular formula C₅H₈N₂O and a molecular weight of approximately 112.13 g/mol, is a heterocyclic compound featuring an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a precursor for various therapeutic agents. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications.
Chemical Structure and Properties
The structure of this compound consists of a methanamine group attached to the 2-position of an oxazole ring. The presence of both nitrogen and oxygen in the oxazole ring contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| Structural Features | Heterocyclic compound with an oxazole ring |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Monoamine Oxidase Inhibition :
- The compound has been identified as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters such as dopamine. Inhibiting MAO-B can lead to increased levels of dopamine, which is particularly beneficial in treating neurodegenerative diseases like Parkinson's disease. Studies have shown that derivatives of this compound have IC50 values indicating effective inhibition against MAO-B.
Enzyme IC50 Value (μM) MAO-A 43.3 MAO-B 3.47 - Antimicrobial Activity :
- Potential Antidiabetic Effects :
- Anti-inflammatory Properties :
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and receptor interactions:
- Enzyme Inhibition : By inhibiting MAO-B, the compound increases neurotransmitter levels, which can alleviate symptoms associated with neurodegenerative disorders.
- Receptor Binding : The compound may interact with various receptors involved in neurotransmission and inflammation, although specific receptor targets require further elucidation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Neuroprotective Effects :
- A study demonstrated that derivatives of this compound could enhance neuronal survival in models of neurodegeneration by inhibiting MAO-B activity.
- Antimicrobial Efficacy :
- SAR Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
